molecular formula C24H21NO5 B12518497 (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid

(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid

Cat. No.: B12518497
M. Wt: 403.4 g/mol
InChI Key: PQUQPFKXORWNNZ-OAQYLSRUSA-N
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Description

(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with the desired phenylpropanoic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The Fmoc group is removed using a base such as piperidine, yielding the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can perform the repetitive steps of protection, coupling, and deprotection efficiently and with high yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to substitute the hydroxyl group.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

Chemistry

    Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and proteins due to its protected amino group.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Studies: The compound can be used to study enzyme-substrate interactions and enzyme kinetics.

    Protein Engineering: It is used in the design and synthesis of novel proteins with specific functions.

Medicine

    Drug Development: The compound can be used in the development of new pharmaceuticals, particularly those involving peptide-based drugs.

    Biomarker Discovery: It can be used in the identification and validation of new biomarkers for various diseases.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as biocompatibility or biodegradability.

    Catalysis: It can be used as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing selective reactions at other sites. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-{[(tert-Butoxycarbonyl)amino]-3-(2-hydroxyphenyl)propanoic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.

    (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxyl group at the para position of the phenyl ring.

Uniqueness

    Protecting Group: The Fmoc group provides unique protection and deprotection properties compared to other protecting groups like Boc.

    Hydroxyl Position: The position of the hydroxyl group on the phenyl ring can influence the compound’s reactivity and interactions.

Properties

Molecular Formula

C24H21NO5

Molecular Weight

403.4 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C24H21NO5/c26-22-12-6-1-7-15(22)13-21(23(27)28)25-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20-21,26H,13-14H2,(H,25,29)(H,27,28)/t21-/m1/s1

InChI Key

PQUQPFKXORWNNZ-OAQYLSRUSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Origin of Product

United States

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